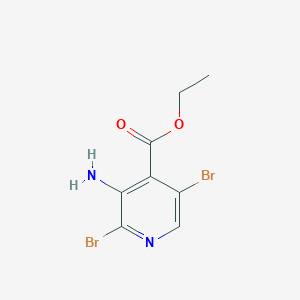
Ethyl 3-amino-2,5-dibromoisonicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-amino-2,5-dibromoisonicotinate is a chemical compound that belongs to the class of isonicotinates This compound is characterized by the presence of an ethyl ester group, an amino group, and two bromine atoms attached to the isonicotinic acid core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-2,5-dibromoisonicotinate typically involves the bromination of ethyl isonicotinate followed by amination. One common method includes the following steps:
Bromination: Ethyl isonicotinate is treated with bromine in the presence of a suitable solvent such as acetic acid to introduce bromine atoms at the 2 and 5 positions.
Amination: The dibromo compound is then reacted with ammonia or an amine source under controlled conditions to introduce the amino group at the 3 position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Ethyl 3-amino-2,5-dibromoisonicotinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids or esters in the presence of bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxyl groups can yield hydroxy derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
Ethyl 3-amino-2,5-dibromoisonicotinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl 3-amino-2,5-dibromoisonicotinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
相似化合物的比较
Ethyl 3-amino-2,5-dibromoisonicotinate can be compared with other similar compounds such as:
Ethyl 3-aminoisonicotinate: Lacks the bromine atoms, resulting in different reactivity and biological activity.
Ethyl 2,5-dibromoisonicotinate: Lacks the amino group, affecting its ability to form hydrogen bonds and interact with biological targets.
3-Amino-2,5-dibromoisonicotinic acid: The free acid form, which may have different solubility and reactivity compared to the ethyl ester.
属性
分子式 |
C8H8Br2N2O2 |
|---|---|
分子量 |
323.97 g/mol |
IUPAC 名称 |
ethyl 3-amino-2,5-dibromopyridine-4-carboxylate |
InChI |
InChI=1S/C8H8Br2N2O2/c1-2-14-8(13)5-4(9)3-12-7(10)6(5)11/h3H,2,11H2,1H3 |
InChI 键 |
ADKXUISRKQPPDK-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C(=NC=C1Br)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


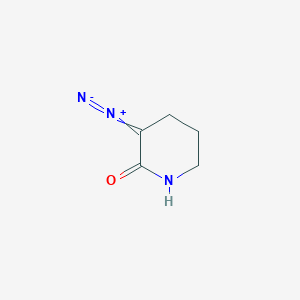
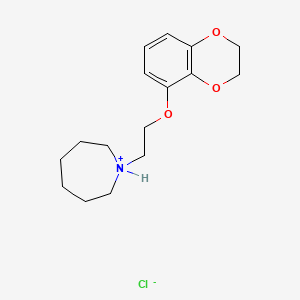

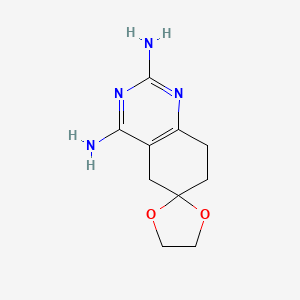
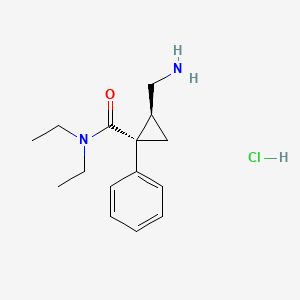





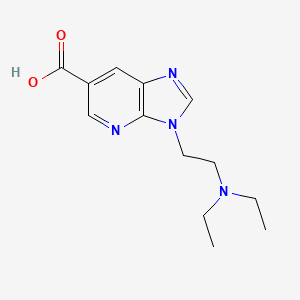
![7,8-Diphenyldibenzo[b,e][1,4]dioxine-1-carbonitrile](/img/structure/B13729116.png)
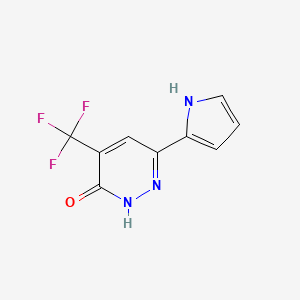
![Methyl 3-Fluoro-3-[4-(trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate](/img/structure/B13729135.png)
